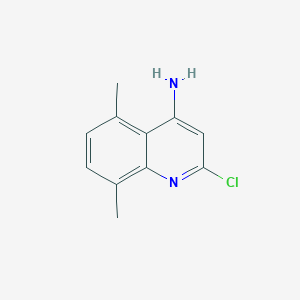

4-Amino-2-chloro-5,8-dimethylquinoline

Description

Significance of the Quinoline (B57606) Heterocyclic System in Modern Organic Chemistry

Quinoline, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern organic chemistry. Its unique electronic structure and the ability of its constituent rings to undergo various chemical modifications make it a versatile building block for complex molecular architectures. The quinoline nucleus is prevalent in a wide array of natural products, particularly alkaloids, and its derivatives have been the subject of intensive research for over a century. The development of synthetic methodologies to construct and functionalize the quinoline ring system remains an active area of investigation, with classic reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses continually being refined and new, more efficient catalytic methods emerging.

Overview of Substituted Quinolines in Chemical Synthesis and Materials Science

The true versatility of the quinoline system is realized through the introduction of various substituents onto the core structure. The nature and position of these functional groups can dramatically influence the molecule's physical, chemical, and electronic properties. In chemical synthesis, substituted quinolines serve as critical intermediates for the preparation of a diverse range of compounds. For instance, the presence of a halogen, such as chlorine, at specific positions can facilitate further functionalization through nucleophilic substitution or cross-coupling reactions, allowing for the construction of elaborate molecular frameworks.

In the realm of materials science, the tunable electronic properties of substituted quinolines have led to their incorporation into organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to modify the quinoline scaffold allows for the fine-tuning of properties such as luminescence, charge transport, and environmental sensitivity.

Contextualization of 4-Amino-2-chloro-5,8-dimethylquinoline within Contemporary Quinoline Research

Within the broad family of substituted quinolines, the specific compound 4-Amino-2-chloro-5,8-dimethylquinoline represents a molecule of significant interest for contemporary chemical research. This interest stems from the unique combination of its substituents, each contributing to its potential reactivity and utility.

The 4-amino group is a well-established pharmacophore in medicinal chemistry, famously present in antimalarial drugs like chloroquine. Research has shown that the 4-aminoquinoline (B48711) nucleus is crucial for complexing with biological targets, and the presence of a chlorine atom, often at the 7-position, is important for activity. nih.govplos.org The 2-chloro substituent in 4-Amino-2-chloro-5,8-dimethylquinoline provides a reactive site for further chemical modification, enabling the synthesis of a library of derivatives for structure-activity relationship studies. frontiersin.orgnih.gov The 5,8-dimethyl substitution pattern influences the molecule's steric and electronic properties, potentially impacting its interaction with biological targets or its performance in materials applications.

While direct and extensive research on 4-Amino-2-chloro-5,8-dimethylquinoline is not widely published, its structural motifs are present in compounds that are actively being investigated. A key area of related research involves the synthesis of 4-substituted 5,8-dimethylquinolines. For instance, a general synthesis has been developed for 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, which proceeds through a crucial 4-chloro-5,8-dimethyl-6-nitroquinoline (B8279564) intermediate. acs.orgacs.org This synthetic strategy highlights the utility of 4-chloroquinolines as versatile precursors. The conversion of a quinolone to a 4-chloro derivative is a common and effective method for introducing a handle for further functionalization. acs.org

The study of related structures, such as 4-Chloro-2,5-dimethylquinoline, further underscores the interest in chloro- and methyl-substituted quinolines. nih.gov The presence of methyl groups can enhance certain biological activities, as noted in studies of other quinoline derivatives. nih.gov

The combination of the 4-amino group, the 2-chloro atom, and the 5,8-dimethyl substitution pattern in 4-Amino-2-chloro-5,8-dimethylquinoline positions it as a promising scaffold for the development of new chemical entities with potential applications in medicinal chemistry and materials science. Further investigation into the synthesis and properties of this specific compound is warranted to fully explore its potential.

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClN2 |

|---|---|

Molecular Weight |

206.67 g/mol |

IUPAC Name |

2-chloro-5,8-dimethylquinolin-4-amine |

InChI |

InChI=1S/C11H11ClN2/c1-6-3-4-7(2)11-10(6)8(13)5-9(12)14-11/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

NWFCOZQWXHYAGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC(=NC2=C(C=C1)C)Cl)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 Amino 2 Chloro 5,8 Dimethylquinoline

Nucleophilic Aromatic Substitution Reactions at the C-2 and C-4 Positions

The quinoline (B57606) ring, particularly when substituted with a halogen, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions of the chloro and amino groups on the 4-Amino-2-chloro-5,8-dimethylquinoline molecule dictate the regioselectivity of these reactions.

Amination and Derivatization via Chloride Displacement

The chlorine atom at the C-2 position of 4-Amino-2-chloro-5,8-dimethylquinoline can be displaced by various amines. However, studies on analogous 2,4-dichloroquinazoline (B46505) systems have shown that the C-4 position is significantly more reactive towards nucleophilic attack than the C-2 position. nih.govnih.gov This preferential reactivity is attributed to the greater electron deficiency at the C-4 carbon, making it a more favorable site for nucleophilic addition.

In the case of 4-Amino-2-chloro-5,8-dimethylquinoline, the presence of the strongly electron-donating amino group at the C-4 position deactivates this position towards further nucleophilic attack. Consequently, nucleophilic substitution is expected to occur primarily at the C-2 position, where the chloride ion serves as a good leaving group.

The reaction with various primary and secondary amines can lead to a diverse range of 2-amino-substituted quinoline derivatives. These reactions are typically carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrogen chloride formed during the reaction. nih.gov

Table 1: Examples of Amination Reactions on Chloroquinolines

| Amine Nucleophile | Product | Reaction Conditions | Reference |

| Various anilines | 2-Anilino-4-aminoquinazolines | Isopropanol, reflux | nih.gov |

| Benzylamines | 2-Benzylamino-4-aminoquinazolines | Isopropanol, TEA, reflux | nih.gov |

| Aliphatic amines | 2-Alkylamino-4-aminoquinazolines | Various solvents and temperatures | nih.gov |

Note: This table is illustrative of amination reactions on related chloro-heterocyclic systems and suggests the potential for similar reactions with 4-Amino-2-chloro-5,8-dimethylquinoline.

Reactivity Towards Oxygen and Sulfur Nucleophiles

Similar to amination, the C-2 chloro substituent can be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides, such as sodium methoxide (B1231860), would be expected to yield the corresponding 2-methoxy derivative. vedantu.com Similarly, reaction with thiolates, such as sodium thiomethoxide, would lead to the formation of a 2-methylthio-quinoline. researchgate.net

The reactivity of 2-chloroquinolines towards methoxide ions has been reported to be higher than that of 4-chloroquinolines. biosynce.com This further supports the prediction that nucleophilic substitution on 4-Amino-2-chloro-5,8-dimethylquinoline will preferentially occur at the C-2 position.

Table 2: Expected Products from Reactions with Oxygen and Sulfur Nucleophiles

| Nucleophile | Expected Product |

| Sodium methoxide | 4-Amino-2-methoxy-5,8-dimethylquinoline |

| Sodium ethoxide | 4-Amino-2-ethoxy-5,8-dimethylquinoline |

| Sodium thiomethoxide | 4-Amino-2-(methylthio)-5,8-dimethylquinoline |

| Sodium thiophenoxide | 4-Amino-2-(phenylthio)-5,8-dimethylquinoline |

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system can undergo electrophilic aromatic substitution. The regioselectivity of these reactions on 4-Amino-2-chloro-5,8-dimethylquinoline is controlled by the directing effects of the existing substituents.

Reactivity of Methyl and Amino Substituents

The amino group at C-4 and the methyl groups at C-5 and C-8 are all activating, ortho- and para-directing groups for electrophilic aromatic substitution. libretexts.orgwikipedia.org The amino group is a particularly strong activating group. In acidic media, however, the amino group will be protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group. The methyl groups remain weakly activating and ortho-, para-directing. The chloro group at C-2 is a deactivating but ortho-, para-directing group.

Considering the combined effects, electrophilic substitution is most likely to occur on the benzene (B151609) ring portion of the quinoline, specifically at the C-6 and C-7 positions, which are ortho and para to the activating methyl and amino groups. The pyridine (B92270) ring is generally less reactive towards electrophilic attack than the benzene ring, and the presence of the deactivating chloro group at C-2 further disfavors substitution on this ring.

Nitration, Halogenation, and Sulfonation Studies

Nitration: The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.net In the case of 4-Amino-2-chloro-5,8-dimethylquinoline, the strong activating effect of the amino and methyl groups would direct the incoming nitro group to the available positions on the benzene ring. Under non-acidic conditions, the C-6 and C-7 positions are the most likely sites of nitration.

Halogenation: Similar to nitration, halogenation is expected to occur on the electron-rich benzene ring. Direct fluorination of quinoline derivatives often results in a mixture of products. google.com For 4-Amino-2-chloro-5,8-dimethylquinoline, selective halogenation would likely be directed to the C-6 or C-7 position.

Sulfonation: The sulfonation of quinoline typically produces quinoline-8-sulfonic acid as the major product. acs.org For 8-aminoquinoline, copper-catalyzed sulfonylation has been shown to occur regioselectively at the C-5 position. frontiersin.org Given the substitution pattern of 4-Amino-2-chloro-5,8-dimethylquinoline, sulfonation would be predicted to occur at one of the vacant positions on the benzene ring, influenced by the directing effects of the amino and methyl groups.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-Amino-2-chloro-5,8-dimethyl-6-nitroquinoline and/or 4-Amino-2-chloro-5,8-dimethyl-7-nitroquinoline |

| Bromination | Br₂/FeBr₃ | 4-Amino-6-bromo-2-chloro-5,8-dimethylquinoline and/or 4-Amino-7-bromo-2-chloro-5,8-dimethylquinoline |

| Sulfonation | SO₃/H₂SO₄ | 4-Amino-2-chloro-5,8-dimethylquinoline-6-sulfonic acid and/or 4-Amino-2-chloro-5,8-dimethylquinoline-7-sulfonic acid |

Oxidation and Reduction Chemistry

The oxidation and reduction of 4-Amino-2-chloro-5,8-dimethylquinoline can involve several of its functional groups.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl groups to carboxylic acids. nih.govucsf.eduresearchgate.net The amino group could potentially be oxidized by reagents such as hydrogen peroxide, which is known to degrade 4-aminophenol. google.commdpi.com Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are also powerful oxidizing agents that could potentially oxidize the quinoline nitrogen to an N-oxide or react with the amino group. google.comrsc.org

Reduction: The chloro group at the C-2 position can be removed by catalytic hydrogenation. researchgate.netresearchgate.netnih.gov This process, known as hydrodehalogenation, would yield 4-amino-5,8-dimethylquinoline. The quinoline ring itself can also be reduced under catalytic hydrogenation conditions, typically leading to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally used to reduce esters and amides to alcohols and amines, respectively, and may not be suitable for the simple reduction of the chloro group or the quinoline ring without affecting other functional groups. nih.govbiosynce.comnih.gov

Table 4: Potential Oxidation and Reduction Products

| Reaction | Reagents | Potential Product(s) |

| Oxidation | KMnO₄ | 4-Amino-2-chloroquinoline-5,8-dicarboxylic acid |

| Oxidation | m-CPBA | 4-Amino-2-chloro-5,8-dimethylquinoline-1-oxide |

| Reduction | H₂, Pd/C | 4-Amino-5,8-dimethylquinoline |

| Reduction | H₂, PtO₂ (stronger conditions) | 4-Amino-5,8-dimethyl-1,2,3,4-tetrahydroquinoline |

Formation of Quinoline N-Oxides

The lone pair of electrons on the quinoline nitrogen atom is susceptible to oxidation, leading to the formation of a quinoline N-oxide. This transformation is a common strategy in the functionalization of heterocyclic compounds as it can activate adjacent positions (like C2) towards nucleophilic attack. preprints.org The oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently employed reagent. google.com For instance, the structurally related 4,7-dichloroquinoline (B193633) can be converted to its corresponding N-oxide in high yield using m-CPBA in chloroform. preprints.org Another effective system for this transformation is a mixture of hydrogen peroxide and a carboxylic acid, such as acetic acid. preprints.org

The formation of the N-oxide modifies the electronic distribution within the quinoline ring, enhancing the electrophilicity of the C2 and C4 positions, thereby facilitating subsequent substitution reactions. preprints.org

Reduction of the Quinoline Nitrogen and Ring System

The transformations involving reduction can be categorized into two main types: the deoxygenation of the N-oxide and the hydrogenation of the aromatic ring system.

Deoxygenation of a quinoline N-oxide to regenerate the parent quinoline is a standard procedure. This can be accomplished with various reducing agents, such as phosphorus trichloride (B1173362) or catalytic hydrogenation. This step is often performed after the N-oxide has been used to direct functionalization at another position on the ring.

Conversely, the reduction of the quinoline aromatic system is a more demanding transformation. Catalytic hydrogenation of the quinoline core to form tetrahydroquinoline derivatives typically requires more forceful conditions, including high pressures of hydrogen gas and potent catalysts like platinum, palladium, or rhodium. The specific conditions can be tuned to selectively reduce either the nitrogen-containing heterocyclic ring or the carbocyclic benzene ring. An example of reduction on a related N-oxide system involves the treatment of 2-Chloro-4-Nitropyridine-N-oxide with a reducing agent to yield 4-Amino-2-Chloropyridine, demonstrating the reduction of a nitro group while the N-oxide is retained or subsequently removed. globethesis.com

Derivatization and Functional Group Interconversion

The amino and chloro groups on the 4-Amino-2-chloro-5,8-dimethylquinoline scaffold serve as primary handles for a wide array of derivatization reactions, enabling the synthesis of diverse analogues.

Reactions of the Amino Group (e.g., Acylation, Alkylation)

The primary amino group at the C4 position behaves as a typical aromatic amine, capable of undergoing various nucleophilic reactions.

Acylation: The amino group can be readily acylated by reacting it with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction results in the formation of the corresponding amide derivative. For example, the amino group of tacrine, a complex heterocyclic amine, is readily acylated using 2-chloroacetyl chloride. mdpi.com

Alkylation: While direct alkylation of the 4-amino group with alkyl halides is possible, it can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines. A more controlled method for introducing alkyl substituents is reductive amination. nih.govresearchgate.net This two-step process involves the initial formation of an imine by reacting the amino group with an aldehyde or ketone, followed by in-situ reduction, typically with a hydride reagent like sodium borohydride (B1222165) (NaBH₄), to furnish the N-alkylated product. researchgate.net

Reactions of the Chloro Group (e.g., Cross-Coupling Reactions)

The chlorine atom at the C2 position is activated towards substitution due to the electron-withdrawing effect of the quinoline nitrogen. This allows for facile displacement by various nucleophiles and participation in metal-catalyzed cross-coupling reactions. The reactivity of haloquinolines is well-established, serving as versatile intermediates in synthetic chemistry. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group can be displaced by a range of nucleophiles. Most known 4-aminoquinolines are synthesized via the SNAr reaction between a 4-chloroquinoline (B167314) and an amine. nih.gov This reaction proceeds by the addition of the nucleophile to the carbon bearing the halogen, followed by the elimination of the chloride ion. nih.govnih.gov Research on the synthesis of 4-substituted 5,8-dimethylquinolines has demonstrated that a 4-chloro intermediate is highly effective for introducing substituents such as alkoxy, thioalkyl, and cyano groups through nucleophilic displacement. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the chloroquinoline with an organoboron reagent, typically a boronic acid or its ester, to form a new C-C bond. wikipedia.org It is widely used to synthesize aryl- or vinyl-substituted quinolines. nih.govresearchgate.net The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a base (e.g., K₂CO₃ or K₃PO₄), and an appropriate solvent system. wikipedia.orgnih.gov The reactivity of the C-X bond towards the oxidative addition step of the catalytic cycle is generally I > Br > Cl. nih.gov

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water | Good | nih.gov |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Variable | researchgate.net |

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the chloroquinoline with a primary or secondary amine. wikipedia.org It offers a complementary approach to classical SNAr reactions, often proceeding under milder conditions and with a broader substrate scope. wikipedia.orglibretexts.org The catalytic system consists of a palladium precursor and a specialized phosphine (B1218219) ligand. nih.govresearchgate.net The choice of ligand, base, and solvent is crucial for achieving high efficiency. nih.gov

| Substrate | Amine | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | Good | nih.gov |

| Aryl Halides | Primary/Secondary Amines | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Toluene | High | organic-chemistry.org |

Mechanistic Investigations of Key Reactions

Understanding the reaction pathways and intermediates is fundamental to optimizing reaction conditions and predicting outcomes.

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

While a single-crystal X-ray diffraction study for 4-Amino-2-chloro-5,8-dimethylquinoline is not publicly available, analysis of closely related structures, such as 4-Chloro-2,5-dimethylquinoline, provides a strong basis for predicting its molecular and supramolecular features.

The quinoline (B57606) ring system is inherently aromatic and therefore largely planar. In the case of 4-Chloro-2,5-dimethylquinoline, the non-hydrogen atoms of the molecule are essentially coplanar, with a root-mean-square deviation of 0.009 Å. nih.govresearchgate.net It is highly probable that 4-Amino-2-chloro-5,8-dimethylquinoline also exhibits a high degree of planarity. The amino and chloro substituents at positions 4 and 2, respectively, as well as the methyl groups at positions 5 and 8, are expected to lie in or very close to the plane of the quinoline ring. Minor deviations from planarity could be induced by steric hindrance between adjacent substituents, although this is anticipated to be minimal.

The crystal packing of 4-Amino-2-chloro-5,8-dimethylquinoline is expected to be driven by a combination of hydrogen bonding and π-stacking interactions, which are common in nitrogen-containing heterocyclic compounds. rsc.org

Hydrogen Bonding: The presence of the amino group at the C4 position introduces the potential for intermolecular hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or dimers, significantly influencing the crystal lattice. For instance, in related amino-pyrimidine structures, N—H···N hydrogen bonds are observed to form base-pair-like structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. The ¹H and ¹³C NMR spectra of 4-Amino-2-chloro-5,8-dimethylquinoline would provide a detailed map of the proton and carbon environments within the molecule.

While the specific NMR data for 4-Amino-2-chloro-5,8-dimethylquinoline is not available, the expected chemical shifts can be predicted based on the analysis of related quinoline derivatives. ualberta.ca The electron-donating amino group at C4 and the electron-withdrawing chloro group at C2, along with the methyl groups at C5 and C8, will each influence the chemical shifts of the nearby protons and carbons.

¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the range of δ 7.0-8.5 ppm. The proton at C3 will likely be a singlet. The protons on the benzene (B151609) ring portion of the quinoline will exhibit coupling patterns dependent on their relative positions. The protons of the two methyl groups will appear as singlets in the upfield region, typically around δ 2.5-3.0 ppm. The protons of the amino group may appear as a broad singlet.

¹³C NMR: The carbon atoms of the quinoline ring will resonate in the aromatic region of the spectrum (δ 110-160 ppm). The carbon atom attached to the chlorine (C2) and the carbon attached to the amino group (C4) will be significantly affected. The chemical shifts of the methyl carbons will be in the upfield region of the spectrum. The table below provides a hypothetical assignment of the ¹³C NMR chemical shifts based on known substituent effects in quinoline systems. researchgate.net

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~150 |

| C3 | ~115 |

| C4 | ~155 |

| C4a | ~148 |

| C5 | ~130 |

| C6 | ~125 |

| C7 | ~128 |

| C8 | ~135 |

| C8a | ~145 |

| 5-CH₃ | ~20 |

| 8-CH₃ | ~18 |

| Note: These are estimated values and actual experimental values may vary. |

To unambiguously assign all proton and carbon signals, especially in complex molecules, 2D NMR techniques are indispensable. researchgate.netscience.govyoutube.comyoutube.com

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other, typically through two or three bonds. This would be crucial for assigning the protons on the benzene portion of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with the carbons to which they are directly attached. magritek.com This would allow for the direct assignment of the protonated carbons in the molecule.

Vibrational Spectroscopy

The vibrational spectrum of 4-Amino-2-chloro-5,8-dimethylquinoline will be characterized by modes corresponding to the quinoline ring, the amino group, the chloro substituent, and the methyl groups. researchgate.netnih.gov

Quinoline Ring Vibrations: The quinoline ring will exhibit a series of characteristic stretching and bending vibrations. The C-C stretching vibrations of the aromatic ring are typically observed in the 1625-1430 cm⁻¹ region. scialert.net The C-H stretching vibrations of the aromatic protons appear in the 3100-3000 cm⁻¹ range. mdpi.com

Amino Group Vibrations: The N-H stretching vibrations of the amino group are expected to appear as two bands in the 3500-3300 cm⁻¹ region. The N-H bending (scissoring) vibration typically occurs around 1600 cm⁻¹. dergipark.org.tr

Other Substituent Vibrations: The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically around 700-600 cm⁻¹. The symmetric and asymmetric stretching vibrations of the methyl groups will be observed in the 3000-2850 cm⁻¹ range, while their bending vibrations will appear around 1450 cm⁻¹ and 1375 cm⁻¹. scialert.net

The table below summarizes the expected characteristic vibrational frequencies for 4-Amino-2-chloro-5,8-dimethylquinoline.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3500 - 3300 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Methyl (C-H) | Stretching | 3000 - 2850 |

| Aromatic (C=C) | Stretching | 1625 - 1430 |

| Amino (N-H) | Bending | ~1600 |

| Methyl (C-H) | Bending | ~1450, ~1375 |

| C-Cl | Stretching | 700 - 600 |

| Note: These are general ranges and the exact peak positions can be influenced by the overall molecular structure and intermolecular interactions. |

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 4-Amino-2-chloro-5,8-dimethylquinoline is expected to exhibit a series of characteristic absorption bands that correspond to the specific vibrational modes of its functional groups and aromatic scaffold. Analysis of these bands provides valuable information for structural elucidation.

The high-wavenumber region of the spectrum would be characterized by the stretching vibrations of the amino (NH₂) group. Typically, primary amines display two distinct bands corresponding to asymmetric and symmetric N-H stretching, anticipated in the 3500–3300 cm⁻¹ range. Aromatic C-H stretching vibrations from the quinoline ring and the methyl groups are expected to appear in the 3100–3000 cm⁻¹ region.

The fingerprint region, below 1650 cm⁻¹, contains a wealth of structural information. The NH₂ scissoring (bending) vibration is predicted to cause a distinct band around 1620-1590 cm⁻¹. A series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹ would be assigned to the C=C and C=N stretching vibrations of the quinoline ring system. The presence of the methyl groups would be confirmed by C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The C-N stretching vibration associated with the amino group is expected in the 1350–1250 cm⁻¹ range. Finally, the C-Cl stretching vibration should be observable in the lower frequency region, typically between 800 cm⁻¹ and 600 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for 4-Amino-2-chloro-5,8-dimethylquinoline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| N-H Scissoring (Bending) | 1620-1590 | Strong |

| Aromatic C=C/C=N Stretch | 1600-1400 | Strong-Medium |

| Methyl C-H Bending | ~1450 and ~1375 | Medium |

| C-N Stretch | 1350-1250 | Medium |

Raman Spectroscopy (FT-Raman) Investigations

FT-Raman spectroscopy provides complementary information to FT-IR analysis. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying vibrations in non-polar and symmetric bonds.

For 4-Amino-2-chloro-5,8-dimethylquinoline, the most intense signals in the FT-Raman spectrum are expected to arise from the vibrations of the aromatic quinoline ring. The symmetric "ring breathing" modes of the quinoline core would likely produce very strong and sharp bands, which are often weak in the corresponding FT-IR spectrum. The C=C and C=N stretching vibrations within the ring, appearing between 1600 cm⁻¹ and 1400 cm⁻¹, are also expected to be prominent.

The N-H stretching vibrations of the amino group, while visible, are typically weaker in Raman spectra compared to FT-IR. Conversely, the C-Cl stretch may be more readily observed. The vibrations associated with the methyl groups (C-H stretching and bending) would also be present. The combination of both FT-IR and FT-Raman data allows for a more complete and confident assignment of the vibrational modes of the molecule.

Table 2: Expected FT-Raman Shifts for 4-Amino-2-chloro-5,8-dimethylquinoline

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| N-H Scissoring (Bending) | 1620-1590 | Medium |

| Aromatic C=C/C=N Stretch | 1600-1400 | Very Strong |

| Quinoline Ring Breathing | ~1000-800 | Strong |

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places).

The chemical formula for 4-Amino-2-chloro-5,8-dimethylquinoline is C₁₁H₁₁ClN₂. The expected monoisotopic mass of the neutral molecule is 206.0611 g/mol . In HRMS analysis, the compound is typically ionized, often by protonation, to form the [M+H]⁺ ion. The calculated exact mass of this protonated species (C₁₁H₁₂ClN₂⁺) is 207.0689. The observation of an ion with this precise m/z value in an HRMS experiment would unequivocally confirm the elemental formula of the compound, distinguishing it from other potential structures with the same nominal mass.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry, particularly when coupled with techniques like electron impact (EI) or collision-induced dissociation (CID), provides valuable structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) for 4-Amino-2-chloro-5,8-dimethylquinoline would be expected at m/z 206 (for the ³⁵Cl isotope) and m/z 208 (for the ³⁷Cl isotope) with an approximate intensity ratio of 3:1, which is characteristic for a monochlorinated compound.

The fragmentation of the molecule would likely proceed through several predictable pathways based on its structure:

Alpha-Cleavage: A common fragmentation for amines involves the cleavage of the bond adjacent to the C-N bond.

Loss of a Methyl Radical: A primary fragmentation event could be the loss of a methyl radical (•CH₃) from one of the dimethyl groups, resulting in a stable ion at m/z 191/193.

Loss of Chlorine: Cleavage of the C-Cl bond could lead to the loss of a chlorine radical (•Cl), yielding an ion at m/z 171.

Loss of HCl: Elimination of a neutral molecule of hydrogen chloride (HCl) is another plausible pathway, which would produce a fragment ion at m/z 170.

The stable quinoline ring itself would be relatively resistant to fragmentation, leading to its likely appearance as a major fragment in the spectrum.

Table 3: Predicted Mass Spectrometry Fragments for 4-Amino-2-chloro-5,8-dimethylquinoline

| m/z (for ³⁵Cl) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 206 | [M]⁺ | Molecular Ion |

| 191 | [M - CH₃]⁺ | Loss of a methyl radical |

| 171 | [M - Cl]⁺ | Loss of a chlorine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is dictated by the nature of the chromophore, which for 4-Amino-2-chloro-5,8-dimethylquinoline is the substituted quinoline ring system.

The UV-Vis spectrum is expected to show multiple absorption bands characteristic of aromatic and heteroaromatic systems. These absorptions are primarily due to π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the quinoline ring. These transitions are typically high in intensity (large molar absorptivity, ε).

Additionally, the presence of the nitrogen atom in the quinoline ring and the exocyclic amino group, both of which have non-bonding electron pairs (n electrons), allows for n→π* transitions. These transitions involve the promotion of an electron from a non-bonding orbital to an antibonding π* orbital. Compared to π→π* transitions, n→π* transitions are generally much lower in intensity. The various substituents (amino, chloro, dimethyl) on the quinoline ring will influence the precise energy of these electronic transitions, causing shifts in the absorption maxima (λ_max) compared to the parent quinoline molecule. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Amino-2-chloro-5,8-dimethylquinoline |

Computational and Theoretical Investigations of 4-Amino-2-chloro-5,8-dimethylquinoline

Following a comprehensive search of publicly available scientific literature and databases, no specific computational or theoretical studies corresponding to the chemical compound "4-Amino-2-chloro-5,8-dimethylquinoline" were found.

Therefore, it is not possible to provide a detailed, evidence-based article on the Density Functional Theory (DFT) calculations, molecular dynamics, or noncovalent interaction analysis for this specific molecule as requested in the outline. The required data on its optimized geometry, vibrational frequencies, electronic structure properties (HOMO-LUMO), molecular electrostatic potential, conformational landscape, and Hirshfeld surface analysis are not available in the reviewed sources.

While computational studies have been conducted on structurally related quinoline derivatives, extrapolating that data would be scientifically inaccurate and would not pertain to the unique properties of 4-Amino-2-chloro-5,8-dimethylquinoline. The precise arrangement of the amino, chloro, and dimethyl functional groups dictates the molecule's specific electronic and structural characteristics, which must be calculated directly for the compound .

Without dedicated research on 4-Amino-2-chloro-5,8-dimethylquinoline, any article generated on this topic would be speculative and lack the required scientific accuracy and detailed research findings.

Computational and Theoretical Investigations of 4 Amino 2 Chloro 5,8 Dimethylquinoline

Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools to predict and understand the chemical reactivity of molecules. Through the application of Density Functional Theory (DFT), key insights into the electronic structure of 4-Amino-2-chloro-5,8-dimethylquinoline can be obtained, allowing for the prediction of its behavior in chemical reactions.

The reactivity of a chemical species can be quantified using global reactivity descriptors derived from conceptual DFT. These indices, calculated from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help to determine the propensity of a molecule to act as an electrophile or a nucleophile. nih.govnih.gov

The key indices include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO). A large HOMO-LUMO energy gap signifies high kinetic stability. nih.gov

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). rsc.orgnih.gov

Global Nucleophilicity Index (N): Describes the capacity of a molecule to donate electrons. rsc.orgresearchgate.net

For 4-Amino-2-chloro-5,8-dimethylquinoline, the electron-donating amino group (-NH₂) and electron-withdrawing chloro (-Cl) group, along with the π-system of the quinoline (B57606) ring, influence these parameters. Theoretical calculations for similar substituted quinolines suggest that such compounds can exhibit significant reactivity. The electrophilicity index indicates its tendency to react with nucleophiles, while the nucleophilicity index predicts its reactivity towards electrophiles. These descriptors are crucial for understanding the molecule's interaction with biological targets or other reactants. nih.gov

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -5.85 |

| LUMO Energy | E_LUMO | -1.95 |

| Energy Gap | ΔE | 3.90 |

| Chemical Potential | μ | -3.90 |

| Chemical Hardness | η | 1.95 |

| Electrophilicity Index | ω | 3.90 |

Beyond static reactivity indices, computational chemistry allows for the dynamic simulation of chemical reactions. Reaction pathway analysis involves mapping the potential energy surface for a proposed chemical transformation to identify the most favorable route from reactants to products. nih.gov This method is essential for elucidating reaction mechanisms, understanding selectivity, and predicting reaction kinetics.

The key point on this pathway is the transition state , which represents the highest energy barrier that must be overcome for the reaction to proceed. mit.edu Locating the precise geometry of a transition state is a critical computational task. A true transition state structure is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For a molecule like 4-Amino-2-chloro-5,8-dimethylquinoline, this analysis could be used to model various reactions, such as nucleophilic aromatic substitution at the chloro-substituted position or electrophilic substitution on the quinoline ring. For instance, in a study on the oxidation of quinoline, DFT calculations were used to determine the preferred site of interaction and to characterize the transition state structure, confirming the proposed mechanism. nih.gov Such analyses provide invaluable, atom-level detail about the fleeting moments during a chemical transformation that are often impossible to observe experimentally. mit.edu

Advanced Spectroscopic Property Prediction

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For 4-Amino-2-chloro-5,8-dimethylquinoline, computational methods can provide highly accurate predictions of its NMR and UV-Vis spectra, aiding in its structural confirmation and the understanding of its electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable and widely used quantum chemical approach for calculating NMR chemical shifts (δ). researchgate.net This method, typically employed within a DFT framework, calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Numerous studies on quinoline derivatives and other complex organic molecules have demonstrated an excellent linear correlation between theoretically calculated and experimentally measured ¹H and ¹³C NMR chemical shifts. worktribe.com This predictive power is invaluable for assigning complex spectra, verifying proposed structures, and distinguishing between isomers. For 4-Amino-2-chloro-5,8-dimethylquinoline, the GIAO method would predict the chemical shifts for all hydrogen and carbon atoms, taking into account the electronic effects of the amino, chloro, and methyl substituents on the aromatic system.

| Carbon Atom | Hypothetical Experimental δ (ppm) | GIAO-Calculated δ (ppm) |

|---|---|---|

| C2 (Cl-substituted) | 151.5 | 152.1 |

| C3 | 115.0 | 115.4 |

| C4 (NH₂-substituted) | 158.0 | 157.6 |

| C5 (CH₃-substituted) | 128.0 | 128.3 |

| C8 (CH₃-substituted) | 135.0 | 135.5 |

The electronic absorption properties of a molecule can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range.

The output of a TD-DFT calculation provides several key pieces of information:

Maximum Absorption Wavelength (λ_max): The wavelength at which the most intense electronic transition occurs.

Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition. Higher values correspond to more intense absorption peaks.

Molecular Orbital Contributions: The analysis reveals which molecular orbitals are involved in the transition (e.g., HOMO to LUMO), characterizing it as a π → π* or n → π* transition. researchgate.net

For 4-Amino-2-chloro-5,8-dimethylquinoline, TD-DFT calculations would predict the absorption maxima resulting from electronic transitions within the conjugated quinoline system. The positions of these maxima are influenced by the substituents; for instance, the amino group typically causes a bathochromic (red) shift in the absorption spectrum. researchgate.net These theoretical spectra are crucial for interpreting experimental results and understanding the electronic structure of the molecule. mdpi.com

| λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| 355 | 3.49 | 0.45 | HOMO → LUMO (π → π) |

| 290 | 4.27 | 0.21 | HOMO-1 → LUMO (π → π) |

| 265 | 4.68 | 0.15 | HOMO → LUMO+1 (π → π*) |

Exploration of Photophysical and Non-Linear Optical (NLO) Properties

Substituted quinoline derivatives are known for their interesting photophysical and non-linear optical (NLO) properties, making them candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and optical devices. researchgate.netnih.gov

Photophysical Properties: The photophysical behavior of a molecule describes its interaction with light, including absorption and emission processes. Key properties include the absorption and fluorescence spectra, the Stokes shift (the difference between the absorption and emission maxima), and the fluorescence quantum yield. rsc.org In many quinoline derivatives, these properties are highly sensitive to solvent polarity and substitution on the ring, often due to intramolecular charge transfer (ICT) phenomena. researchgate.netrsc.org The presence of the electron-donating amino group and the electron-accepting quinoline core in 4-Amino-2-chloro-5,8-dimethylquinoline suggests the potential for significant ICT character upon photoexcitation. researchgate.net

Non-Linear Optical (NLO) Properties: NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. rsc.org The potential for second-order NLO activity at the molecular level is quantified by the first hyperpolarizability (β). mdpi.com Molecules that possess a large dipole moment and exhibit significant charge asymmetry—often achieved through a combination of strong electron-donating and electron-accepting groups connected by a π-conjugated system—tend to have large β values. nih.gov

Computational DFT calculations are essential for predicting the NLO response of new molecules. rsc.orgbohrium.com By calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), researchers can screen candidates for potential NLO applications. The structure of 4-Amino-2-chloro-5,8-dimethylquinoline, featuring a donor group (-NH₂) on the π-conjugated quinoline system, suggests it could possess a notable NLO response.

| Property | Symbol | Illustrative Calculated Value |

|---|---|---|

| Dipole Moment | μ (Debye) | 4.5 |

| Mean Polarizability | α (a.u.) | 1.8 x 10² |

| Total First Hyperpolarizability | β_tot (a.u.) | 5.0 x 10³ |

Advanced Applications in Materials Science and Supramolecular Chemistry

Supramolecular Assemblies and Self-Assembly Studies

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which are fundamental to the field of crystal engineering. For 4-Amino-2-chloro-5,8-dimethylquinoline, the key interactions governing its self-assembly into larger, ordered structures are hydrogen bonding and π-stacking.

The 4-amino group and the quinoline (B57606) nitrogen atom of 4-Amino-2-chloro-5,8-dimethylquinoline are primary sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the lone pair of electrons on the quinoline nitrogen allows it to function as a hydrogen bond acceptor. This dual functionality enables the formation of intricate hydrogen-bonded networks, which are a cornerstone of crystal engineering.

In the solid state, it is anticipated that these molecules would form intermolecular hydrogen bonds, potentially leading to the creation of chains, sheets, or more complex three-dimensional architectures. For instance, the amino group of one molecule could form a hydrogen bond with the quinoline nitrogen of a neighboring molecule. While a specific crystal structure for 4-Amino-2-chloro-5,8-dimethylquinoline is not publicly available, the study of related compounds, such as 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate, reveals the formation of sheets and double layers through N—H⋯N and N—H⋯O hydrogen bonds. nih.gov This suggests that 4-Amino-2-chloro-5,8-dimethylquinoline could similarly participate in robust hydrogen-bonding networks, influencing its crystal packing and, consequently, its material properties.

The planar aromatic quinoline ring system is conducive to π-stacking interactions, which are crucial in the organization of aromatic molecules in the solid state and have a significant impact on the electronic properties of the resulting materials. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

While direct crystallographic data for 4-Amino-2-chloro-5,8-dimethylquinoline is not available, valuable insights can be drawn from the closely related compound, 4-Chloro-2,5-dimethylquinoline. nih.govresearchgate.net In the crystal structure of 4-Chloro-2,5-dimethylquinoline, the molecules are stacked along the crystallographic a-axis. nih.govresearchgate.net The centroids of the quinoline ring systems are alternately separated by distances of 3.649(1) Å and 3.778(1) Å. nih.govresearchgate.net These distances are characteristic of π-stacking interactions and are expected to play a significant role in the solid-state arrangement of 4-Amino-2-chloro-5,8-dimethylquinoline as well. The presence of the amino group in the target molecule could further influence the electronic nature of the aromatic system, potentially modulating the strength and geometry of these π-stacking interactions. Such interactions are known to be vital for applications in organic electronics, where the efficiency of charge transport is highly dependent on the orbital overlap between adjacent molecules. nih.gov

| Interaction Parameter | Value (Å) |

|---|---|

| Centroid-to-Centroid Distance 1 | 3.649(1) |

| Centroid-to-Centroid Distance 2 | 3.778(1) |

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. wikipedia.org The structural features of 4-Amino-2-chloro-5,8-dimethylquinoline, including its aromatic cavity and hydrogen-bonding sites, make it a potential candidate for participation in host-guest systems.

The quinoline ring can act as a host for guest molecules that are capable of forming hydrogen bonds with the amino group or the quinoline nitrogen. Furthermore, the aromatic surface can interact with guest molecules through π-π or cation-π interactions. While specific host-guest complexes involving 4-Amino-2-chloro-5,8-dimethylquinoline have not been reported, the broader class of 4-aminoquinolines has been explored in this context. For example, 4-aminoquinoline-based tweezer-type host molecules have been shown to form stable complexes with guest molecules like chlorin (B1196114) e6 in aqueous media, with association constants in the range of 10⁶–10⁷ M⁻¹. researchgate.net This demonstrates the potential of the 4-aminoquinoline (B48711) scaffold in molecular recognition and suggests that 4-Amino-2-chloro-5,8-dimethylquinoline could be engineered into host systems for specific guest molecules.

Environmental Chemistry Considerations (e.g., Sorption Studies)

The fate and transport of organic molecules in the environment are largely governed by their interactions with soil and sediment components. Sorption, the process by which a substance adheres to a surface, is a key factor in determining the environmental mobility and bioavailability of compounds like 4-Amino-2-chloro-5,8-dimethylquinoline.

The sorption behavior of quinoline and its derivatives has been studied on various environmental surfaces, such as clays (B1170129) and oxides. psu.eduresearchgate.netacs.orgcambridge.org These studies reveal that the primary mechanisms of sorption include ion exchange and hydrophobic interactions. psu.edu The protonated form of quinoline (quinolinium cation) is predominantly sorbed through ion exchange with cations on the surface of clay minerals. psu.educambridge.org

For 4-Amino-2-chloro-5,8-dimethylquinoline, the presence of the basic amino group and the quinoline nitrogen means that the molecule can be protonated in acidic to neutral environmental conditions. The resulting cation would be expected to undergo ion exchange with negatively charged sites on soil minerals like kaolinite (B1170537) and montmorillonite. psu.edu The extent of this sorption would be pH-dependent, with maximum sorption occurring at pH values around the pKa of the compound. psu.eduresearchgate.net

In addition to ion exchange, the aromatic quinoline ring and the methyl groups contribute to the hydrophobicity of the molecule, which can lead to sorption onto organic matter in soil and sediments through hydrophobic interactions. The chloro substituent also adds to the lipophilicity of the compound. The interplay between these different sorption mechanisms will ultimately determine the environmental behavior of 4-Amino-2-chloro-5,8-dimethylquinoline.

| Sorption Mechanism | Relevant Molecular Features | Environmental Factors |

|---|---|---|

| Ion Exchange | Amino group, Quinoline nitrogen (protonated forms) | pH, Cation exchange capacity of soil/sediment |

| Hydrophobic Interaction | Quinoline ring, Methyl groups, Chloro substituent | Organic matter content of soil/sediment |

Future Research Directions

Development of Novel and Efficient Synthetic Methodologies

While general methods for the synthesis of 4-aminoquinolines are established, future research should focus on developing novel, efficient, and sustainable routes specifically tailored for 4-Amino-2-chloro-5,8-dimethylquinoline. frontiersin.orgnih.gov A primary approach for synthesizing 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline (B167314) precursor with an amine. nih.govnih.gov Research in this area could explore methodologies that improve yield, reduce reaction times, and employ environmentally benign conditions.

Future avenues of exploration include:

Microwave-Assisted and Ultrasound-Promoted Synthesis : Investigating the use of microwave irradiation or ultrasonication to accelerate the SNAr reaction between a suitable 2,4-dichloro-5,8-dimethylquinoline precursor and an amino source could lead to significantly reduced reaction times and improved energy efficiency. nih.gov

Green Catalysis : The development of transition-metal-free catalytic systems or the use of heterogeneous catalysts that can be easily recovered and reused would enhance the sustainability of the synthesis. nih.govthieme-connect.com Iron-catalyzed domino reactions, for instance, offer a cost-effective and environmentally friendly approach. thieme-connect.com

Flow Chemistry : Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety for handling reactive intermediates, and allow for easier scalability.

C-H Activation and Functionalization : A more advanced and atom-economical approach would be the direct C-H amination of a 2-chloro-5,8-dimethylquinoline scaffold. scilit.comrsc.org Research into regioselective C-H activation at the C4 position, possibly directed by the existing substituents or through the use of specialized catalysts, would represent a significant synthetic advancement. mdpi.com

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted SNAr | Rapid reaction rates, higher yields | Optimization of reaction conditions (temperature, time, solvent) |

| Palladium-Catalyzed Dehydrogenative Aromatization | Good functional group tolerance | Development of efficient catalyst systems (e.g., Pd(OAc)2/ligand) |

| Domino Reactions (e.g., aza-Michael/aldol) | Step economy, molecular complexity from simple precursors | Design of novel multi-component reaction cascades |

| Direct C-H Amination | High atom economy, reduced waste | Discovery of regioselective catalysts and directing groups |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The unique arrangement of functional groups in 4-Amino-2-chloro-5,8-dimethylquinoline offers a rich landscape for exploring novel chemical transformations. Future research should aim to systematically investigate the reactivity of the amino group, the chloro substituent, and the quinoline (B57606) core itself.

Derivatization of the 4-Amino Group : The exocyclic amino group is a prime site for further functionalization. Research could focus on its acylation, alkylation, or its use in the construction of more complex heterocyclic systems fused to the quinoline ring, leading to novel scaffolds with potentially enhanced biological or material properties. nih.gov

Cross-Coupling Reactions at the C2-Position : The chloro atom at the C2 position serves as a versatile handle for introducing a wide array of substituents via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the systematic tuning of the molecule's electronic and photophysical properties.

Regioselective C-H Functionalization : Beyond amination, the quinoline ring possesses several C-H bonds that could be selectively functionalized. rsc.org Future studies could explore the directed C-H functionalization of the positions ortho to the amino group or on the dimethyl-substituted benzene (B151609) ring, opening pathways to poly-substituted quinoline derivatives that are otherwise difficult to access.

Photochemical Reactivity : Investigating the photochemical properties and reactivity of 4-Amino-2-chloro-5,8-dimethylquinoline could uncover novel light-induced transformations, such as photocyclizations or the generation of reactive intermediates, leading to unique molecular architectures.

Advanced Computational Modeling for Property Prediction and Rational Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding the rational design of new functional molecules. ankara.edu.tr Future research on 4-Amino-2-chloro-5,8-dimethylquinoline should leverage advanced computational modeling to accelerate discovery and deepen the understanding of its structure-property relationships. nih.govmdpi.com

DFT and TD-DFT Calculations : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the electronic structure, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and photophysical properties such as absorption and emission spectra. acs.orgacs.org These calculations can guide the synthesis of derivatives with tailored optoelectronic characteristics for applications in devices like OLEDs.

Quantitative Structure-Activity Relationship (QSAR) : For biological applications, QSAR models can be developed to correlate the structural features of a series of 4-Amino-2-chloro-5,8-dimethylquinoline derivatives with their biological activity. nih.gov This can help in identifying key structural motifs responsible for a desired therapeutic effect and in designing more potent and selective compounds. nih.gov

Molecular Docking and Dynamics : In silico molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of this compound and its derivatives with various biological targets, such as enzymes or receptors. mdpi.com This is particularly relevant for designing targeted therapeutic agents. nih.gov

| Computational Method | Predicted Properties | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO energies, molecular stability | Optoelectronics, materials science |

| Time-Dependent DFT (TD-DFT) | Absorption/emission spectra, excited state properties | Fluorescent probes, OLEDs |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity | Drug discovery, toxicology prediction |

| Molecular Docking | Binding affinity and mode with biological targets | Rational drug design |

Integration into Multifunctional Materials Systems and Devices

The inherent electronic and photophysical properties of the quinoline scaffold make it an attractive building block for advanced functional materials. mdpi.com Future research should explore the integration of 4-Amino-2-chloro-5,8-dimethylquinoline into multifunctional systems and devices.

Organic Light-Emitting Diodes (OLEDs) : Quinoline derivatives are known to be good materials for the emission layer of OLEDs. researchgate.net By functionalizing the core structure of 4-Amino-2-chloro-5,8-dimethylquinoline, it may be possible to tune the emission color and improve the quantum efficiency and stability of OLED devices.

Fluorescent Sensors : The quinoline nucleus is a well-known fluorophore. nih.gov The amino and chloro substituents on 4-Amino-2-chloro-5,8-dimethylquinoline can be rationally modified to create selective fluorescent probes for detecting metal ions, anions, or biologically relevant molecules through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

Organic Semiconductors : The planar, aromatic structure of the quinoline core suggests its potential use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ankara.edu.tr Research could focus on synthesizing polymers or oligomers incorporating the 4-Amino-2-chloro-5,8-dimethylquinoline unit to investigate their charge transport properties.

New Frontiers in Supramolecular and Coordination Chemistry with Quinoline Derivatives

The nitrogen atom in the quinoline ring and the exocyclic amino group make 4-Amino-2-chloro-5,8-dimethylquinoline an excellent candidate for applications in supramolecular and coordination chemistry.

Novel Ligand Design : The compound can act as a bidentate or monodentate ligand for a variety of metal ions. mdpi.com Future work should focus on synthesizing and characterizing coordination complexes with transition metals, lanthanides, and main group elements. researchgate.netnih.gov The resulting complexes could exhibit interesting catalytic, magnetic, photoluminescent, or biological properties. acs.org

Supramolecular Assemblies : The presence of N-H groups from the amino function and the aromatic rings allows for the formation of supramolecular structures through hydrogen bonding and π-π stacking interactions. nih.gov Research could explore the self-assembly of this molecule in the solid state to form predictable and functional crystal architectures, a key aspect of crystal engineering.

Metal-Organic Frameworks (MOFs) and Coordination Polymers : By introducing suitable coordinating functional groups (e.g., carboxylic acids, pyridyls) onto the 4-Amino-2-chloro-5,8-dimethylquinoline scaffold through the synthetic handles described in section 7.2, it could be used as a building block for the construction of porous MOFs or coordination polymers. These materials could have applications in gas storage, separation, and catalysis.

Q & A

Q. What are the preferred synthetic routes for 4-Amino-2-chloro-5,8-dimethylquinoline?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Quinoline Core Formation : Friedländer synthesis or cyclization of substituted anilines with ketones/aldehydes under acidic conditions.

Chlorination : Electrophilic substitution at the 2-position using reagents like Cl₂/FeCl₃ or SOCl₂.

Amination : Nucleophilic substitution (e.g., using NH₃ or protected amines) at the 4-position.

Example conditions:

Q. How is the structure of 4-Amino-2-chloro-5,8-dimethylquinoline characterized?

- Methodological Answer : A combination of spectroscopic and analytical techniques is used:

- ¹H/¹³C NMR :

- ¹H NMR (CDCl₃): δ 2.4–2.6 (singlet, 6H, 5,8-CH₃), δ 6.8–7.5 (aromatic protons), δ 4.1 (broad, NH₂).

- ¹³C NMR: Peaks at ~150 ppm (C=N), 120–140 ppm (aromatic carbons).

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 221.1 (calculated for C₁₁H₁₂ClN₂).

- X-ray Crystallography : Confirms substituent positions and bond angles (e.g., C-Cl bond length ~1.73 Å) .

Q. What preliminary biological screening models are used for this compound?

- Methodological Answer : Initial antimicrobial activity is assessed using:

- In vitro MIC Assays :

- Test strains: Staphylococcus aureus (Gram+), Escherichia coli (Gram−), Candida albicans.

- Protocol: Broth microdilution (CLSI guidelines), 24–48 hours incubation.

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .

Advanced Research Questions

Q. How does the substitution pattern influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 2-chloro group exhibits higher electrophilicity compared to 4-chloro derivatives due to steric and electronic effects:

- Electronic Factors : Electron-withdrawing methyl groups at 5,8-positions increase ring electron density, directing nucleophiles to the 2-position.

- Steric Hindrance : Bulky substituents at 5,8-positions hinder access to the 4-amino group, limiting its participation in reactions.

Example: Reaction with KSCN in DMF at 80°C replaces 2-Cl with SCN, confirmed by FT-IR (ν ~2100 cm⁻¹, C≡N stretch) .

Q. What challenges arise in optimizing reaction yields for derivatives?

- Methodological Answer : Key challenges include:

- Byproduct Formation : Competing oxidation of methyl groups (e.g., using KMnO₄/H⁺ yields carboxylic acids). Mitigate by controlling reaction time/temperature.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution but may decompose heat-sensitive intermediates.

Optimization Strategy : - Use of Pd/C (5% w/w) for catalytic hydrogenation to reduce nitro intermediates to amines without over-reduction.

- Real-time monitoring via TLC/HPLC to terminate reactions at optimal conversion .

Q. What advanced spectroscopic methods resolve structural ambiguities?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Maps coupling between aromatic protons and adjacent substituents.

- X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states (e.g., Cl 2p₃/₂ peak at ~200 eV for C-Cl bond).

- DFT Calculations : Predict electronic properties (HOMO/LUMO energies) to correlate with reactivity .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of 5,8-dimethyl groups in enhancing membrane permeability via molecular dynamics simulations.

- Derivative Libraries : Synthesize analogs with varied substituents (e.g., 5,8-diethyl) to explore steric effects on bioactivity.

- In Vivo Models : Evaluate pharmacokinetics in rodent models to assess bioavailability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.